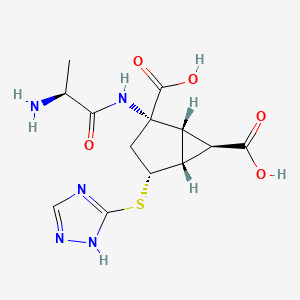

Bicyclo(3.1.0)hexane-2,6-dicarboxylic acid, 2-(((2S)-2-amino-1-oxopropyl)amino)-4-(1H-1,2,4-triazol-5-ylthio)-, (1R,2S,4R,5R,6R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bicyclo(3.1.0)hexane-2,6-dicarboxylic acid, 2-(((2S)-2-amino-1-oxopropyl)amino)-4-(1H-1,2,4-triazol-5-ylthio)-, (1R,2S,4R,5R,6R)- is a useful research compound. Its molecular formula is C13H17N5O5S and its molecular weight is 355.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality Bicyclo(3.1.0)hexane-2,6-dicarboxylic acid, 2-(((2S)-2-amino-1-oxopropyl)amino)-4-(1H-1,2,4-triazol-5-ylthio)-, (1R,2S,4R,5R,6R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo(3.1.0)hexane-2,6-dicarboxylic acid, 2-(((2S)-2-amino-1-oxopropyl)amino)-4-(1H-1,2,4-triazol-5-ylthio)-, (1R,2S,4R,5R,6R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Bicyclo(3.1.0)hexane-2,6-dicarboxylic acid with the specific substitution of 2-(((2S)-2-amino-1-oxopropyl)amino)-4-(1H-1,2,4-triazol-5-ylthio)-, (1R,2S,4R,5R,6R)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of bicyclic compounds that have been investigated for their interactions with metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3.

- Molecular Formula : C13H17N5O5S

- Molecular Weight : 355.37 g/mol

- CAS Number : 1311385-35-9

The biological activity of this compound primarily revolves around its role as a selective antagonist for the mGluR2 receptor. Research indicates that modifications on the bicyclo[3.1.0]hexane scaffold can significantly affect its binding affinity and functional outcomes in biological systems.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that specific substitutions at the C3 and C4 positions of the bicyclo[3.1.0]hexane framework influence the compound's pharmacological profile:

| Compound | K(i) (nM) | IC50 (nM) | Activity |

|---|---|---|---|

| 15ae | 2.51 | 34.21 | Antagonist |

| 15at | 1.96 | 13.34 | Antagonist |

| 15ba | 3.29 | 35.96 | Antagonist |

These results demonstrate that the compound exhibits high affinity towards the mGluR2 receptor without significant agonist activity .

Antidepressant-Like Effects

Recent studies have highlighted the antidepressant-like effects of certain derivatives of bicyclo(3.1.0)hexane compounds in preclinical models. For instance, compounds exhibiting mGluR2/3 receptor antagonism showed efficacy in rodent models for anxiety and depression . The forced-swim test (FST) is commonly used to evaluate these effects, where compounds that reduce immobility time are considered to exhibit antidepressant properties.

In Vitro Studies

In vitro pharmacological profiles have demonstrated that bicyclo(3.1.0)hexane derivatives can modulate neurotransmitter systems effectively:

- mGluR Activation : Compounds like LY354740 have been shown to selectively activate mGluR2/3 receptors, which are implicated in various neuropsychiatric disorders .

Case Studies

Several studies have explored the therapeutic potential of bicyclo(3.1.0)hexane derivatives:

- LY354740 : This compound has been tested in clinical trials for anxiety disorders and schizophrenia, demonstrating significant anxiolytic effects .

- Prodrug Development : Research into prodrugs derived from bicyclo(3.1.0)hexane has shown enhanced bioavailability and potency in animal models compared to their parent compounds .

Aplicaciones Científicas De Investigación

Metabotropic Glutamate Receptor Modulation

The primary application of bicyclo(3.1.0)hexane derivatives lies in their interaction with metabotropic glutamate receptors (mGluRs), specifically mGluR2 and mGluR3. These receptors play critical roles in neurotransmission and are implicated in several psychiatric and neurological disorders.

- Antagonistic Activity : Compounds such as 2-amino-bicyclo(3.1.0)hexane-2,6-dicarboxylic acid derivatives have been shown to act as antagonists of mGluR2/mGluR3, demonstrating efficacy in preclinical models for conditions like schizophrenia, anxiety disorders, and depression .

- Clinical Implications : The antagonism of these receptors is linked to a reduction in glutamate signaling, which is often dysregulated in psychiatric conditions. For instance, studies indicate that these compounds can mitigate symptoms associated with drug dependence and cognitive disorders .

Psychiatric Disorders

Research indicates that bicyclo(3.1.0)hexane derivatives may serve as effective treatments for various psychiatric disorders:

- Schizophrenia and Anxiety : The use of mGluR antagonists has been associated with reduced psychotic symptoms and anxiety levels in animal models . Clinical trials have explored the efficacy of these compounds in treating generalized anxiety disorder and schizophrenia with promising results.

- Depression : Some derivatives exhibit antidepressant-like activity by modulating glutamate transmission, thereby influencing mood regulation pathways .

Neurological Disorders

Beyond psychiatric applications, these compounds are being investigated for their potential in treating neurological diseases:

- Cognitive Disorders : The modulation of mGluRs is believed to enhance cognitive function and may offer therapeutic benefits for Alzheimer's disease and other forms of dementia .

- Neuroprotective Effects : Certain studies suggest that bicyclo(3.1.0)hexane derivatives may protect against neurodegeneration associated with conditions like Parkinson's disease and Huntington's chorea by reducing excitotoxicity mediated by glutamate .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of bicyclo(3.1.0)hexane derivatives is crucial for optimizing their pharmacological profiles:

| Compound Structure | mGluR Affinity | Antagonistic Activity | Therapeutic Use |

|---|---|---|---|

| 2-amino-bicyclo(3.1.0)hexane-2,6-dicarboxylic acid | High (K(i) = 2.51 nM) | Strong | Schizophrenia |

| 3-benzylthio derivative | Moderate (K(i) = 3.29 nM) | Potent | Depression |

| Hydroxyl substituted variants | Variable | Maintained activity | Cognitive enhancement |

These findings underscore the importance of specific substitutions on the bicyclic structure that enhance receptor binding affinity and therapeutic efficacy.

Case Study 1: LY354740

LY354740 is a notable example of a bicyclo(3.1.0)hexane derivative that has shown significant promise as an mGluR agonist with applications in treating anxiety and depression . Clinical studies have demonstrated its effectiveness in reducing anxiety symptoms while exhibiting minimal side effects.

Case Study 2: LY3020371

This compound has been evaluated for its potential in treating drug dependence and cognitive disorders through its antagonistic action on mGluR2/3 receptors . Preclinical trials have indicated improvements in cognitive performance metrics among treated subjects.

Propiedades

Número CAS |

1311385-35-9 |

|---|---|

Fórmula molecular |

C13H17N5O5S |

Peso molecular |

355.37 g/mol |

Nombre IUPAC |

(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |

InChI |

InChI=1S/C13H17N5O5S/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18)/t4-,5+,6-,7-,8-,13-/m0/s1 |

Clave InChI |

BBGHHIUQOKQCBW-LDZWZCGGSA-N |

SMILES |

CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N |

SMILES isomérico |

C[C@@H](C(=O)N[C@]1(C[C@H]([C@@H]2[C@H]1[C@H]2C(=O)O)SC3=NC=NN3)C(=O)O)N |

SMILES canónico |

CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N |

Key on ui other cas no. |

1311385-35-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.